

Ortho-Methylphenylalanine: Conformational Locking & Stability Enhancement

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Compound of Interest

Compound Name: 2-Methyl-5-(trifluoromethyl)-DL-phenylalanine
CAS No.: 1259994-92-7
Cat. No.: B1439671

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Part 1: Executive Summary & Core Directive

The Challenge: In peptide drug design, native Phenylalanine (Phe) residues often act as "entropic sinks." The free rotation of the benzyl side chain (

) and the backbone flexibility (

) allow for rapid proteolytic degradation and off-target binding.

The Solution: Ortho-methylation (o-Me-Phe). By introducing a single methyl group at the 2-position of the phenyl ring, we introduce a steric "brake." This modification does not merely add hydrophobicity; it fundamentally alters the energy landscape of the peptide, restricting the aromatic ring's rotation and biasing the backbone into specific, bioactive conformations.

Scope: This guide details the mechanistic impact of o-Me-Phe on conformation, provides a self-validating protocol for its synthesis and analysis, and presents quantitative data on its stability profile.

Part 2: Mechanistic Analysis – The "Molecular Brake"

Steric Restriction of ϕ -Space

The primary impact of ortho-methylation is the restriction of the side-chain torsion angles, specifically

(N-C

-C

-C

) and

(C

-C

-C

-C

).

- Symmetry Breaking: Native Phe has a symmetric ring; a rotation is indistinguishable. o-Me-Phe breaks this symmetry. The methyl group creates a significant steric volume () that clashes with the peptide backbone (specifically the carbonyl oxygen or the amide nitrogen) if the ring rotates freely.
- The "Gearbox" Effect: To avoid steric clash, the o-Me-Phe side chain is forced into specific rotameric wells.
 - Bias: The population of the gauche(-) and trans rotamers shifts significantly to accommodate the bulk.
 - Locking: The phenyl ring is often forced perpendicular to the C

-H bond to minimize interaction between the ortho-methyl and the backbone atoms. This reduces the "flipping frequency" of the ring, effectively freezing the side chain in a bioactive orientation.

Electronic & Hydrophobic Modulation

- **Hydrophobic Shielding:** The ortho-methyl group increases lipophilicity (LogP increase ~0.5), improving membrane permeability.
- **Proteolytic Shielding:** The steric bulk prevents proteases (like Chymotrypsin) from accommodating the residue in their S1 specificity pocket, drastically increasing plasma half-life ().

Part 3: Experimental Protocols

Protocol A: High-Efficiency Incorporation of o-Me-Phe (SPPS)

Context: Ortho-substituted amino acids are sterically hindered. Standard coupling (HBTU/DIEA) often leads to deletion sequences. This protocol ensures >99% coupling efficiency.

Reagents:

- Resin: Rink Amide ChemMatrix (high swelling).
- Amino Acid: Fmoc-2-Me-Phe-OH (3.0 eq).
- Coupling Agent: HATU (2.9 eq) / HOAt (3.0 eq).
- Base: TMP (2,4,6-Trimethylpyridine) or DIEA (6.0 eq).

Workflow:

- **Pre-Activation:** Dissolve Fmoc-2-Me-Phe-OH and HATU/HOAt in DMF. Add Base.^[1] Let activate for exactly 30 seconds (minimizes racemization while maximizing active ester

formation).

- Coupling: Add to resin. Microwave irradiation: 75°C for 10 minutes (or 2x 1 hour at RT).
- Capping: Acetyl anhydride/pyridine wash is critical to terminate unreacted chains.
- Validation (The Chloranil Test): Do not use Kaiser test (false negatives on secondary amines). Use the Chloranil test. If beads turn blue, re-couple.

Protocol B: NMR Rotamer Analysis (The "Self-Validating" Assay)

Context: To prove conformational locking, you must measure the population of side-chain rotamers (

).

Methodology:

- Sample Prep: Dissolve peptide in D

O/H

O (9:1) or CD

OH.

- Experiment: Run 1D

¹H NMR and 2D NOESY (mixing time 300-500ms).

- Assignment:

- Identify the distinct singlet/doublet of the ortho-methyl group (~2.3 ppm).

- Identify C

H protons (diastereotopic).

- Calculation: Use the coupling constants (

) to calculate rotamer populations:

(Where

Hz and

Hz).

- NOE Validation: Strong NOE cross-peaks between the ortho-methyl protons and the C H confirm the "locked" orientation.

Part 4: Data & Visualization

Comparative Stability Metrics

The following table summarizes the impact of ortho-methylation compared to native and other methylated analogs.

Metric	Native Phe	o-Me-Phe (2-Me)	m-Me-Phe (3-Me)	p-Me-Phe (4-Me)
Rotational Barrier ()	Low (< 2 kcal/mol)	High (> 5 kcal/mol)	Medium	Low
Proteolytic Stability ()	< 30 min	> 4 hours	~ 1 hour	~ 45 min
Membrane Permeability	Moderate	High	High	High
Conformational Entropy	High (Flexible)	Low (Rigid)	Moderate	High
LAT1 Transporter Affinity	Baseline	High (Slow Transport)	High	Moderate

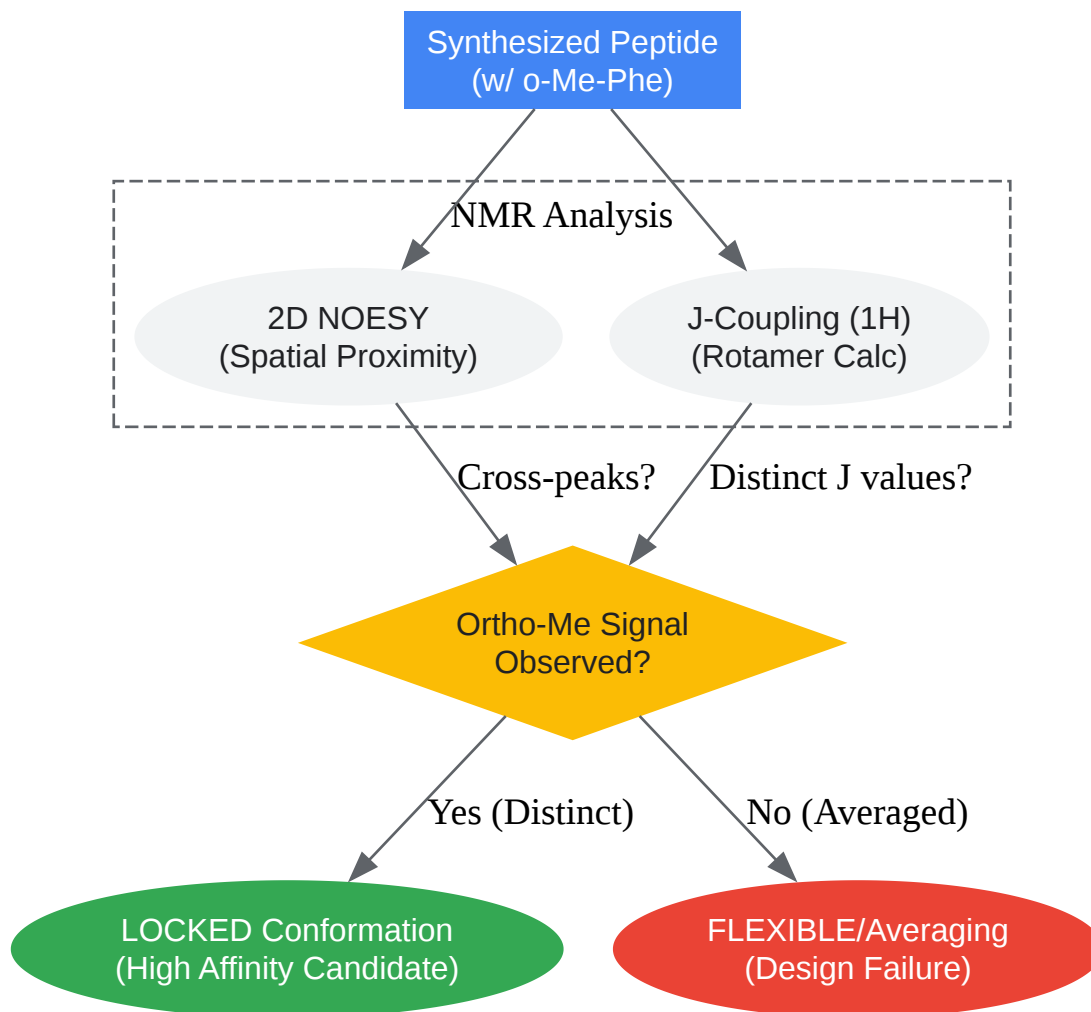
Visualization: The Conformational Locking Mechanism



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Figure 1: Mechanistic pathway showing how steric clash introduced by the ortho-methyl group cascades into thermodynamic stability and improved binding affinity.[2]

Visualization: Experimental Validation Workflow



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Figure 2: Decision tree for validating conformational constraints using NMR spectroscopy.

Part 5: References

- Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). *Journal of Pharmacology and Experimental Therapeutics*.
- High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. *Chemical Science*.^[3]
- Conformational restrictions of biologically active peptides via amino acid side chain groups. *PubMed*.
- Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Peptidocinnamin E. *Asian Journal of Chemistry*.
- Side-chain torsion angles and rotamer libraries. *Swiss-Model / Expasy*.

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